molecular formula C14H19NO2 B14893175 N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide

N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide

Cat. No.: B14893175
M. Wt: 233.31 g/mol
InChI Key: DKERRRGKYABDGL-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-2-oxobutyl)-3-methylbenzamide is a benzamide derivative featuring a ketone-containing branched alkyl chain (3,3-dimethyl-2-oxobutyl) attached to the amide nitrogen.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide

InChI

InChI=1S/C14H19NO2/c1-10-6-5-7-11(8-10)13(17)15-9-12(16)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

DKERRRGKYABDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3,3-dimethyl-2-oxobutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Features :

  • Contains an N,O-bidentate directing group with a hydroxyl group instead of a ketone.
  • Forms five-membered chelate rings with transition metals, enhancing catalytic efficiency in C-H activation .

Characterization :

  • Confirmed via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography (CCDC deposition available) .

N-(2,6-Dimethylphenyl)-3-methylbenzamide

Structural Features :

  • Aromatic substituents (2,6-dimethylphenyl) create steric hindrance, influencing conformation.
  • Anti-periplanar arrangement of N-H and C=O bonds, with a 73.3° dihedral angle between aromatic rings .

Crystal Packing :

  • Intermolecular N–H⋯O hydrogen bonds form chains along the c-axis, affecting solubility and reactivity .

Electronic Effects :

  • Methyl groups on the phenyl ring induce electron-donating effects, contrasting with the ketone’s electron-withdrawing nature in the target compound.

N-(1,1-Dimethyl-3-hydroxyacetonyl)-3,5-dichlorobenzamide

Structural Features :

  • Dichlorinated benzoyl group increases electrophilicity.
  • Hydroxyacetonyl side chain offers dual Lewis basic sites (N and O) for metal coordination .

Reactivity :

  • Chlorine substituents enhance stability and alter electronic properties compared to non-halogenated analogs.

(Z)-N-(3-(2-Iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)-3-methylbenzamide

Structural Features :

  • Thiazine ring and iodine substituent introduce steric and electronic complexity.
  • The iodine atom may participate in halogen bonding, influencing catalytic pathways .

Key Research Findings and Implications

Directing Group Efficacy

  • Five-Membered Chelates : N,O-bidentate groups (e.g., hydroxyl analogs) form stable five-membered rings, favoring C-H activation .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Ketones and chlorine substituents (e.g., in 3,5-dichloro analogs) increase electrophilicity, accelerating oxidative addition steps .
  • Steric Hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) restrict molecular rotation, stabilizing specific conformations .

Data Tables

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Directing Group Key Functional Group Synthetic Yield Application
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate Hydroxyl 62% C-H fluorination/functionalization
N-(3,3-Dimethyl-2-oxobutyl)-3-methylbenzamide N,O-bidentate (inferred) Ketone Unknown Hypothetical catalytic applications
N-(2,6-Dimethylphenyl)-3-methylbenzamide Monodentate Methyl groups Not reported Crystal engineering
N-(1,1-Dimethyl-3-hydroxyacetonyl)-3,5-dichlorobenzamide N,O-bidentate Chlorine + hydroxyl Not reported Stabilized metal complexes

Biological Activity

N-(3,3-Dimethyl-2-oxobutyl)-3-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its distinctive structural features:

  • Chemical Formula : C14_{14}H19_{19}N2_{2}O
  • Molecular Weight : 233.32 g/mol
  • Functional Groups : Amide group, aromatic ring

The presence of the dimethyl and oxobutyl substituents contributes to its unique interaction profiles with biological targets.

Research indicates that the compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic processes and cancer progression. For instance, studies have demonstrated that certain benzamide derivatives can inhibit NNMT with varying IC50_{50} values, suggesting potential for similar activity in this compound .
  • Anticancer Properties : Preliminary investigations into related compounds suggest that they may exhibit cytotoxic effects against various cancer cell lines. For example, benzamide derivatives have been noted for their selective cytotoxicity against breast cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity IC50_{50} (µM) Cell Line/Model Reference
NNMT Inhibition24.6 ± 3.2In vitro assays
Cytotoxicity (Breast Cancer)17.0 ± 3.4MCF7 cell line
Antimalarial Activity>1000P. falciparum

Case Study 1: NNMT Inhibition

A study focused on the inhibition of NNMT by various benzamide derivatives revealed that larger alkyl substitutions could enhance inhibitory potency. This compound was hypothesized to follow similar trends based on its structure, potentially leading to significant therapeutic applications in metabolic disorders and cancer treatment .

Case Study 2: Anticancer Efficacy

In vitro studies assessing the anticancer efficacy of related compounds indicated that modifications in the benzamide structure could lead to enhanced selectivity and potency against cancer cells. The introduction of specific functional groups was shown to improve binding affinity and reduce off-target effects, making this class of compounds promising candidates for further development .

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